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Compound of Interest

Compound Name: 9H-Carbazol-4-ol

Cat. No.: B019958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

Hydroxycarbazole, a key heterocyclic compound of interest in medicinal chemistry and

materials science. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols

and visualizations to aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 4-Hydroxycarbazole. Due to

the limited availability of fully assigned experimental datasets for the parent compound in

publicly accessible literature, some of the presented data are based on typical values for similar

structural motifs and data from substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

While a complete, assigned experimental ¹H NMR spectrum for 4-hydroxycarbazole is not

readily available in the cited literature, the expected chemical shifts can be predicted based on

the analysis of carbazole and its derivatives. The aromatic protons are expected to appear in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b019958?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the range of 6.5-8.5 ppm. The protons of the hydroxyl and amine groups are typically broad

singlets and their chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Similar to the ¹H NMR data, a complete, assigned experimental ¹³C NMR spectrum for 4-

hydroxycarbazole is not readily available. The expected chemical shifts for the carbon atoms

are presented in the table below, based on the known shifts for carbazole and the expected

effects of the hydroxyl substituent. Aromatic carbons typically resonate in the range of 100-150

ppm.

Data Type Observed/Expected Value Assignment

¹H NMR ~ 6.5 - 8.5 ppm Aromatic Protons (CH)

Variable (Broad singlet) Hydroxyl Proton (OH)

Variable (Broad singlet) Amine Proton (NH)

¹³C NMR ~ 100 - 150 ppm Aromatic Carbons (C & CH)

Note: The exact chemical shifts and coupling constants for ¹H and ¹³C NMR can be definitively

determined through experimental acquisition of the spectra.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Frequency

(cm⁻¹)
Intensity

Vibrational

Mode

Functional

Group
Reference

3393 Strong, Broad O-H Stretch Hydroxyl (-OH) [1]

3210 Medium N-H Stretch Amine (N-H) [1]

3061 - 3053 Medium to Weak C-H Stretch Aromatic C-H [1]

~1600 - 1450
Medium to

Strong
C=C Stretch Aromatic Ring

~1200 Strong C-O Stretch Phenolic C-O

~810 - 750 Strong C-H Bending
Aromatic C-H

(out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment

183 High [M]⁺ (Molecular Ion)

154 Variable [M-CHO]⁺

127 Variable [M-CHO-HCN]⁺

Molecular Weight: 183.21 g/mol [2] Monoisotopic Mass: 183.068413911 Da[2]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation:

For ¹H NMR, accurately weigh 5-10 mg of 4-Hydroxycarbazole and dissolve it in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry

vial.[3]

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[3]

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Use a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[4]

Data Acquisition:

Tune and shim the spectrometer to the lock signal of the deuterated solvent.

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to

achieve a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans (several hundred to thousands) will be necessary

due to the low natural abundance of the ¹³C isotope.[3]

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-Hydroxycarbazole.

Methodology (KBr Pellet Method):

Sample Preparation:
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Thoroughly grind 1-2 mg of dry 4-Hydroxycarbazole with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]

The mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or

translucent pellet.[6]

Instrumentation:

Use a FT-IR spectrometer.

Data Acquisition:

Place the KBr pellet in the sample holder of the spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.[3]

The final spectrum is reported in terms of absorbance or transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-

Hydroxycarbazole.

Methodology (Electron Impact - EI):

Sample Introduction:

Introduce a small amount of the sample (typically less than a microgram) into the ion

source via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]
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Ionization:

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) in the ion source.[2] This causes the molecule to ionize and fragment.

Mass Analysis:

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer

(e.g., quadrupole, time-of-flight).

Detection:

The ions are detected, and their abundance is recorded.

Data Presentation:

The data is presented as a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualizations
General Spectroscopic Analysis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.chromatographyonline.com/view/introduction-electron-impact-ionization-gc-ms-0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Output & Interpretation

4-Hydroxycarbazole Sample

Dissolve in
Deuterated Solvent

Grind with KBr
or prepare thin film

Prepare dilute solution
or use neat

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer Mass Spectrometer

(e.g., EI-MS)

NMR Spectra
(Chemical Shifts,

Coupling Constants)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z values)

Structural Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 4-Hydroxycarbazole.

Structure and Spectroscopic Correlations of 4-
Hydroxycarbazole

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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